molecular formula C15H11F3O5S B6199168 methyl 4'-(trifluoromethanesulfonyloxy)-[1,1'-biphenyl]-4-carboxylate CAS No. 185317-24-2

methyl 4'-(trifluoromethanesulfonyloxy)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B6199168
CAS No.: 185317-24-2
M. Wt: 360.3
InChI Key:
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Description

Methyl 4'-(trifluoromethanesulfonyloxy)-[1,1'-biphenyl]-4-carboxylate, also known as 4'-MTFMS, is a fluorinated organic compound containing a trifluoromethylsulfonyloxy group. It is a versatile organic building block and has been used in a variety of applications, including organic synthesis, catalysis, and medicinal chemistry. 4'-MTFMS is a useful reagent for the synthesis of a wide range of organic compounds, such as heterocyclic compounds, polymers, and organometallic compounds, as well as for the preparation of drug-like molecules. Its use in organic synthesis has been increasing due to its ability to react with a wide range of functional groups, its high reactivity, and its low toxicity.

Scientific Research Applications

4'-MTFMS has been used in a variety of scientific research applications, including organic synthesis, catalysis, and medicinal chemistry. It has been used as a reagent in the synthesis of heterocyclic compounds, polymers, and organometallic compounds. In addition, it has been used in the synthesis of drug-like molecules, as well as in the synthesis of small-molecule inhibitors of protein-protein interactions. Furthermore, 4'-MTFMS has been used in the synthesis of organometallic compounds, such as palladium complexes, which have been used as catalysts in organic synthesis.

Mechanism of Action

The mechanism of action of 4'-MTFMS is not well understood. However, it is believed that the trifluoromethanesulfonyloxy group is responsible for the reactivity of the compound. The trifluoromethanesulfonyloxy group is a strong electron-withdrawing group and is believed to be responsible for the reactivity of the compound. In addition, the trifluoromethanesulfonyloxy group is known to be a strong acid, which is believed to be responsible for the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-MTFMS are not well understood. However, it is known that 4'-MTFMS is a strong acid and a strong electron-withdrawing group, which may affect the biochemical and physiological properties of the compound. In addition, 4'-MTFMS is known to be a strong oxidizing agent, which may also affect the biochemical and physiological properties of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 4'-MTFMS in laboratory experiments include its high reactivity, its low toxicity, and its ability to react with a wide range of functional groups. In addition, 4'-MTFMS is a versatile reagent, which makes it suitable for a variety of applications. The main limitation of using 4'-MTFMS in laboratory experiments is its cost, as it is more expensive than other reagents.

Future Directions

For the use of 4'-MTFMS include its use in the synthesis of small-molecule inhibitors of protein-protein interactions and its use as a catalyst in organic synthesis. In addition, 4'-MTFMS could be used in the synthesis of polymers and other materials. Furthermore, 4'-MTFMS could be used in the synthesis of drug-like molecules and in the development of new drugs. Finally, 4'-MTFMS could be used in the development of new catalysts and in the synthesis of new materials.

Synthesis Methods

4'-MTFMS can be synthesized from 4-trifluoromethanesulfonyloxybenzoic acid (TFMSBA) and 1,1'-biphenyl. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction proceeds in two steps: first, the TFMSBA is converted to the trifluoromethanesulfonyloxybenzoic anhydride (TFMSBA anhydride), and then the TFMSBA anhydride is reacted with 1,1'-biphenyl in the presence of the base and catalyst to form 4'-MTFMS.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4'-(trifluoromethanesulfonyloxy)-[1,1'-biphenyl]-4-carboxylate involves the reaction of 4-bromo-[1,1'-biphenyl]-4-carboxylic acid with trifluoromethanesulfonic anhydride in the presence of a base to form the intermediate trifluoromethanesulfonate ester. This intermediate is then reacted with methyl alcohol in the presence of a base to form the final product.", "Starting Materials": ["4-bromo-[1,1'-biphenyl]-4-carboxylic acid", "trifluoromethanesulfonic anhydride", "base", "methyl alcohol"], "Reaction": ["Step 1: Dissolve 4-bromo-[1,1'-biphenyl]-4-carboxylic acid and a base in a suitable solvent.", "Step 2: Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and add a suitable solvent to precipitate the intermediate trifluoromethanesulfonate ester.", "Step 5: Dissolve the intermediate in a suitable solvent and add a base and methyl alcohol.", "Step 6: Heat the reaction mixture to reflux for several hours.", "Step 7: Cool the reaction mixture and add a suitable solvent to precipitate the final product.", "Step 8: Purify the final product by recrystallization or chromatography." ] }

185317-24-2

Molecular Formula

C15H11F3O5S

Molecular Weight

360.3

Purity

95

Origin of Product

United States

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